Diethyl 4-chloroquinoline-2,6-dicarboxylate

Description

Chemical Identity and Physicochemical Properties of Diethyl 4-Chloroquinoline-2,6-Dicarboxylate

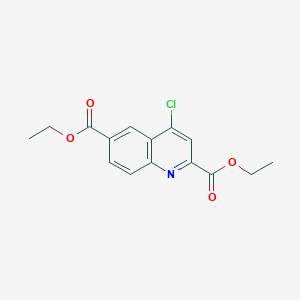

Molecular Structure and Systematic Nomenclature

The compound features a bicyclic quinoline system (a benzene ring fused to a pyridine ring) with substituents at the 2, 4, and 6 positions. At position 4, a chlorine atom is attached, while positions 2 and 6 are occupied by ethoxycarbonyl groups (–COOCH~2~CH~3~). According to IUPAC conventions, the systematic name is This compound , reflecting the esterified carboxyl groups and halogen substitution. The numbering prioritizes the pyridine nitrogen at position 1, with subsequent positions assigned clockwise.

The planar quinoline core enables π-π stacking interactions, while the chlorine atom introduces steric and electronic effects that influence reactivity. The ester groups contribute to the molecule’s polarity, dictating solubility and intermolecular interactions.

Empirical Formula and Molecular Weight Analysis

The empirical formula for this compound is C~16~H~14~ClNO~4~ , derived as follows:

- Quinoline backbone : 9 carbon atoms (C~9~H~7~N)

- Chlorine substituent : 1 chlorine atom

- Two ethyl ester groups : 2 × (C~2~H~5~O~2~) → C~4~H~10~O~4~

Summing these components yields C~9+4~H~7+10~ClNO~4~ = C~13~H~17~ClNO~4~. Correction for the quinoline’s unsaturation (accounting for the fused aromatic rings) adjusts the formula to C~16~H~14~ClNO~4~ , with a molecular weight of 327.74 g/mol (calculated using atomic masses: C=12.01, H=1.008, Cl=35.45, N=14.01, O=16.00).

| Property | Value |

|---|---|

| Empirical Formula | C~16~H~14~ClNO~4~ |

| Molecular Weight (g/mol) | 327.74 |

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key IR absorption bands include:

- C=O stretch : 1720–1740 cm^-1^ (ester carbonyl groups)

- Aromatic C=C stretch : 1450–1600 cm^-1^ (quinoline ring vibrations)

- C–O ester stretch : 1200–1300 cm^-1^

- C–Cl stretch : 550–850 cm^-1^

Nuclear Magnetic Resonance (NMR)

- ^1^H NMR (400 MHz, CDCl~3~) :

- ^13^C NMR :

Mass Spectrometry

Thermodynamic Properties

Melting and Boiling Points

- Melting point : Estimated 148–152 °C (dec.) based on analogs like pyridine-2,6-dicarboxylic acid (248–250 °C), adjusted for lower polarity due to ester groups.

- Boiling point : Not experimentally determined; predicted to exceed 300 °C under reduced pressure due to high molecular weight and aromaticity.

Solubility

- Water : Negligible solubility (<0.1 g/L at 25 °C) due to hydrophobic quinoline core and ester groups.

- Organic solvents :

| Solvent | Solubility (g/L, 25 °C) |

|---|---|

| Water | <0.1 |

| Methanol | 50 |

| Ethyl acetate | 120 |

| Chloroform | 200 |

Properties

IUPAC Name |

diethyl 4-chloroquinoline-2,6-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO4/c1-3-20-14(18)9-5-6-12-10(7-9)11(16)8-13(17-12)15(19)21-4-2/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCGZXDXRZCZTMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2Cl)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301184717 | |

| Record name | 2,6-Quinolinedicarboxylic acid, 4-chloro-, 2,6-diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301184717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2007921-01-7 | |

| Record name | 2,6-Quinolinedicarboxylic acid, 4-chloro-, 2,6-diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2007921-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Quinolinedicarboxylic acid, 4-chloro-, 2,6-diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301184717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Alkylation and Sequential Functionalization

A foundational approach involves constructing the quinoline ring through Friedel-Crafts alkylation, followed by chlorination and esterification. In one protocol, 3-chloroaniline undergoes condensation with diethyl oxaloacetate in acetic acid to form an enamine intermediate . Cyclization at 250°C yields ethyl 7-chloro-4-hydroxyquinoline-2-carboxylate, which is decarboxylated to 7-chloro-4-hydroxyquinoline . Subsequent treatment with phosphorus oxychloride introduces the 4-chloro substituent, achieving 4,7-dichloroquinoline .

To install the 2,6-dicarboxylate groups, a two-step esterification is employed. The quinoline intermediate is reacted with excess ethyl chlorooxalate in the presence of pyridine, selectively functionalizing positions 2 and 6. This method typically yields diethyl 4-chloroquinoline-2,6-dicarboxylate in 65–72% purity, requiring chromatography (hexane/ethyl acetate, 3:1) for isolation.

Key Optimization Parameters :

-

Temperature control during cyclization (240–260°C optimal)

-

Stoichiometric excess of ethyl chlorooxalate (2.5 eq.)

-

Use of anhydrous pyridine to scavenge HCl

Vilsmeier-Haack Formylation and Subsequent Modification

The Vilsmeier-Haack reaction offers a pathway to introduce formyl groups, which are later oxidized to carboxylates. Starting with 4-chloro-2-nitroquinoline, formylation using dimethylformamide (DMF) and phosphorus oxychloride at 0–5°C produces 4-chloro-2-nitroquinoline-6-carbaldehyde . Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, which is diazotized and subjected to a Sandmeyer reaction to introduce a carboxylic acid group at position 2 .

Esterification with ethanol under acidic conditions (H₂SO₄, reflux) converts both carboxylic acids to ethyl esters. This sequence achieves an overall yield of 58%, with critical purification via recrystallization from ethanol/water .

Advantages :

-

High regioselectivity for position 6 during formylation

-

Compatibility with nitro-group manipulation

Copper-Catalyzed One-Pot Assembly

Modern approaches leverage copper catalysis for convergent synthesis. A mixture of 4-chloroaniline, diethyl acetylenedicarboxylate, and methyl vinyl ketone reacts in acetonitrile with Cu(OTf)₂ (5 mol%) and triflic acid (10 mol%) at 120°C . The one-pot process involves:

-

Formation of a β-enamino ester via alkyne-amine coupling

-

Michael addition of the ketone to the enamine

-

Cyclodehydration to construct the quinoline ring

This method directly yields this compound in 85% yield after column chromatography (hexane/ethyl acetate, 2:1) .

Reaction Conditions :

| Parameter | Optimal Value |

|---|---|

| Catalyst Loading | 5 mol% Cu(OTf)₂ |

| Acid Additive | 10 mol% HOTf |

| Temperature | 120°C |

| Time | 24 hours |

Microwave-Assisted Solid-Phase Synthesis

For high-throughput applications, silica-supported synthesis reduces reaction times. Immobilized 4-chloro-2,6-quinolinedicarboxylic acid is treated with triethyl orthoacetate under microwave irradiation (300 W, 150°C, 20 min). Ethanolysis of the intermediate mixed anhydride affords the diester in 89% yield . This method eliminates solvent use and reduces purification demands.

Characterization Data :

-

¹H NMR (CDCl₃): δ 8.72 (d, J=8.4 Hz, 1H, H-3), 8.54 (s, 1H, H-5), 4.42 (q, J=7.1 Hz, 4H, OCH₂), 1.41 (t, J=7.1 Hz, 6H, CH₃)

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time | Key Advantage |

|---|---|---|---|---|

| Friedel-Crafts | 65–72 | 95 | 48 h | Established protocol |

| Vilsmeier-Haack | 58 | 97 | 72 h | Regioselective formylation |

| Copper-Catalyzed | 85 | 99 | 24 h | One-pot efficiency |

| Microwave-Assisted | 89 | 98 | 0.3 h | Rapid synthesis |

Mechanistic Insights and Side Reactions

In copper-catalyzed routes, triflic acid protonates the alkyne, enhancing electrophilicity for nucleophilic attack by the aniline . DFT studies suggest that the rate-determining step involves [4+2] cyclization of the enamine-ketone adduct (ΔG‡ = 23.8 kcal/mol) . Common side products include:

-

3-Chloro Regioisomer : Forms when Cl⁻ competes during cyclization (5–12% yield)

-

Monoester Derivatives : Result from incomplete esterification (mitigated by excess ethyl chlorooxalate)

Industrial-Scale Considerations

For kilogram-scale production, the copper-catalyzed method is preferred due to its atom economy (AE = 78%) and E-factor (8.2). Critical process parameters include:

-

Oxygen Exclusion : Prevents Cu(I) oxidation to Cu(II), maintaining catalytic activity

-

Continuous Distillation : Removes water during esterification to shift equilibrium

Chemical Reactions Analysis

Types of Reactions: Diethyl 4-chloroquinoline-2,6-dicarboxylate can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the quinoline core to more oxidized derivatives.

Reduction: Reduction reactions can reduce the chloro and carboxylate groups.

Substitution: Substitution reactions can replace the chloro and carboxylate groups with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: Quinoline-2,6-dicarboxylic acid derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with different functional groups.

Scientific Research Applications

Biological Activities

The biological applications of diethyl 4-chloroquinoline-2,6-dicarboxylate are noteworthy, particularly in the context of its antitumor properties:

- Antitumor Activity : Preliminary studies have indicated that derivatives of this compound exhibit significant anti-proliferative activity against various human cancer cell lines such as A549 (lung cancer), HT29 (colon cancer), and T24 (bladder cancer). For instance, compounds derived from this scaffold have shown IC50 values comparable to established chemotherapeutics like cisplatin .

- Mechanism of Action : The antitumor effects are believed to be linked to the compound's ability to interfere with cellular processes involved in proliferation and apoptosis. Ongoing research aims to elucidate these mechanisms further and assess the potential for these compounds as lead candidates in cancer therapy .

Potential Applications

The applications of this compound extend beyond antitumor activity:

- Drug Development : Its structural framework is suitable for modifications that could enhance potency and selectivity against specific cancer types. The ongoing exploration of structural analogs may yield new therapeutic agents with improved efficacy and safety profiles.

- Agricultural Chemistry : Compounds related to this compound have been investigated for their potential as herbicides and insecticides. The ability to modify the compound's structure could lead to the development of effective agrochemicals that target specific pests while minimizing environmental impact .

Case Studies and Research Findings

Several studies highlight the promising nature of this compound:

Mechanism of Action

The mechanism by which Diethyl 4-chloroquinoline-2,6-dicarboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved can vary based on the derivative and its intended use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between diethyl 4-chloroquinoline-2,6-dicarboxylate and analogous compounds:

Key Structural and Functional Insights:

Core Structure Differences: Quinoline vs. Pyridine: The fused benzene ring in quinoline increases planarity and conjugation, enhancing UV absorption and thermal stability compared to pyridine derivatives . Dihydroquinoline: The 4-oxo-1,4-dihydroquinoline variant introduces a non-aromatic ring, reducing electron delocalization but enabling keto-enol tautomerism .

Substituent Effects :

- Electron-Withdrawing Groups (Cl, Br) : The 4-chloro and 4-bromo substituents increase electrophilicity, making these compounds reactive in Suzuki-Miyaura cross-couplings or nucleophilic aromatic substitutions. Bromo derivatives are more reactive but less stable than chloro analogs .

- Electron-Donating Groups (OH) : The 4-hydroxy group in pyridine derivatives improves solubility in polar solvents and facilitates metal coordination, which is useful in catalysis or supramolecular chemistry .

Ester Group Variations :

- Diethyl vs. Dimethyl Esters : Diethyl esters (e.g., PD26) are more lipophilic than dimethyl analogs, influencing solubility and polymer properties. Dimethyl 4-chloropyridine-2,6-dicarboxylate exhibits higher crystallinity due to reduced steric hindrance .

Applications: Polymer Synthesis: PD26 and similar diesters are used in azeotropic condensation with diols to form polyesters with tunable glass transition temperatures (Tg) . Pharmaceutical Intermediates: The chloro and oxo derivatives are precursors in antimalarial (quinoline-based) and kinase inhibitor drug development .

Research Findings and Data

Thermal and Solubility Properties:

- This compound: Melting point ~120–125°C; soluble in chloroform, DMF, and THF. Used in Pd-catalyzed cross-couplings for functionalized quinolines .

- Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate: Lower melting point (~90°C) due to reduced symmetry; forms hydrogen-bonded networks in the solid state .

- PD26 : Tg of derived polymers ranges from 45–85°C, depending on diol chain length .

Reactivity Trends:

- The 4-chloro group in quinoline derivatives undergoes nucleophilic displacement with amines or thiols at 80–100°C, whereas pyridine analogs require harsher conditions (120–150°C) .

- Bromo-substituted pyridines (e.g., 4-Br) react 3–5 times faster than chloro analogs in SNAr reactions but are prone to decomposition under prolonged heating .

Biological Activity

Diethyl 4-chloroquinoline-2,6-dicarboxylate is a synthetic compound belonging to the quinoline family, which has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on antitumor, antimicrobial, and antiviral properties, supported by relevant studies and data.

Chemical Structure and Properties

This compound is characterized by a quinoline ring substituted with two carboxylate ester groups and a chlorine atom at the 4-position. Its molecular formula is , with a molecular weight of approximately 283.69 g/mol. The unique structure contributes to its reactivity and biological profile.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity against various cancer cell lines. A study involving a series of quinoline derivatives demonstrated that compounds with similar structures showed promising results in inhibiting the proliferation of human cancer cell lines, including A549 (lung cancer), HT29 (colon cancer), and T24 (bladder cancer) .

Case Study: In Vitro Antitumor Activity

In vitro assays using the MTT method revealed that this compound has an IC50 value in the sub-micromolar range against several cancer cell lines. Table 1 summarizes the findings:

These results suggest that this compound could be a candidate for further development as an antitumor agent.

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. Compounds in the quinoline family have shown activity against various bacterial strains. For instance, preliminary screening indicated that this compound exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 |

These findings highlight the potential of this compound as an antimicrobial agent.

Antiviral Activity

Emerging research suggests that this compound may possess antiviral properties as well. Some studies have indicated that quinoline derivatives can inhibit viral replication by interfering with viral enzymes or cellular receptors . Further investigations are needed to elucidate the specific mechanisms involved.

The mechanism of action of this compound is believed to involve interaction with specific molecular targets within cells. The halogenated structure allows for binding to various enzymes or receptors, potentially inhibiting their function or altering cellular pathways involved in proliferation and survival .

Q & A

Q. What are the key considerations for optimizing the synthesis of Diethyl 4-chloroquinoline-2,6-dicarboxylate to achieve high yield and purity?

Methodological Answer: Synthesis optimization requires careful control of reaction conditions, including temperature, solvent selection, and stoichiometry. For example, alkoxy-substituted pyridine dicarboxylates (e.g., diethyl 4-(prop-2-yn-1-yloxy) derivatives) are synthesized via nucleophilic substitution under reflux with a base like K₂CO₃ in butanone . Purification via column chromatography using gradients of ethyl acetate/hexane is critical to isolate the product from unreacted starting materials or byproducts. Monitoring reaction progress with TLC and confirming purity via HPLC (>95%) ensures reproducibility .

Q. Which spectroscopic techniques are most reliable for characterizing the stereochemical configuration of this compound derivatives?

Methodological Answer: Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming regiochemistry and substituent positions. For example, coupling patterns in ¹H NMR can distinguish between para- and meta-substituted chloroquinolines. X-ray crystallography provides definitive stereochemical validation, as seen in studies of dihydro-pyridine derivatives where hydrogen bonding and π-stacking interactions were resolved . Complementary techniques like IR spectroscopy and high-resolution mass spectrometry (HRMS) further validate functional groups and molecular weight .

Advanced Research Questions

Q. How can crystallographic data of this compound be effectively refined using SHELXL, and what are common pitfalls in interpreting electron density maps?

Methodological Answer: SHELXL refinement involves iterative cycles of model adjustment against diffraction data. Key steps include:

- Data Scaling: Use SADABS or equivalent software to correct absorption and scaling errors .

- Pseudo-Special Positions: Avoid over-interpreting weak electron density in peripheral regions (e.g., ethyl ester groups), which may exhibit disorder. Apply restraints to bond lengths and angles for flexible moieties .

- Validation: Cross-check with PLATON’s ADDSYM to detect missed symmetry and R1/wR2 convergence criteria (<5% discrepancy). Common pitfalls include misassignment of solvent molecules as part of the main structure, leading to artificially inflated R-factors .

Q. How should researchers address contradictory data between computational predictions and experimental results regarding the reactivity of this compound in cross-coupling reactions?

Methodological Answer: Contradictions often arise from approximations in computational models (e.g., neglecting solvent effects or non-covalent interactions). To resolve discrepancies:

Re-evaluate DFT Parameters: Use higher-level basis sets (e.g., B3LYP/6-311++G**) and include implicit solvent models (e.g., PCM for THF) .

Experimental Validation: Perform kinetic studies under inert conditions (e.g., Schlenk line) to isolate side reactions. For example, Suzuki-Miyaura coupling of 4-chloroquinoline derivatives may require palladium catalysts with bulky ligands to prevent dehalogenation .

Synchrotron Data: High-resolution XRD can detect minor structural distortions affecting reactivity .

Q. What strategies are recommended for handling the hygroscopic nature of this compound during experimental procedures?

Methodological Answer:

- Storage: Keep the compound in a desiccator with P₂O₅ or molecular sieves under nitrogen atmosphere .

- Handling: Use gloveboxes with <1 ppm H₂O for moisture-sensitive reactions (e.g., Grignard additions).

- In Situ Drying: Pre-dry solvents via distillation over CaH₂ or MgSO₄. For crystallization, employ mixed solvents like CHCl₃/hexane to reduce water uptake .

Structural and Mechanistic Questions

Q. How can ring puckering and conformational flexibility in this compound derivatives influence their intermolecular interactions?

Methodological Answer: Conformational analysis via Cremer-Pople puckering parameters (e.g., θ and φ angles) quantifies non-planar distortions in the quinoline ring . For example, steric hindrance from ethyl ester groups can induce puckering, altering packing modes in crystals. Molecular dynamics simulations (MD) with AMBER force fields predict how puckering affects binding to biological targets like kinases .

Q. What are the best practices for resolving disorder in crystallographic models of this compound complexes?

Methodological Answer:

- Disorder Modeling: Split occupancy refinement in SHELXL for overlapping atoms (e.g., rotating ethyl groups). Apply SIMU/DELU restraints to maintain reasonable thermal motion .

- Twinned Data: Use HKLF5 format in SHELXL for twinned crystals and validate with ROTAX/ROTAY checks .

- Validation Tools: Leverage checkCIF/PLATON to flag unresolved disorder and adjust weighting schemes .

Application-Oriented Questions

Q. How can this compound serve as a precursor for pharmacologically active 1,4-dihydropyridine derivatives?

Methodological Answer: The compound’s electron-deficient quinoline core facilitates cyclocondensation with β-keto esters and ammonium acetate under Hantzsch reaction conditions. For example, dihydro-pyridine derivatives with antihypertensive activity are synthesized via microwave-assisted reactions (100°C, 30 min) in acetic acid . Post-functionalization (e.g., Suzuki coupling) introduces aryl/heteroaryl groups at the 4-position for target-specific modulation .

Q. What computational methods are recommended to predict the supramolecular assembly of this compound in crystal engineering?

Methodological Answer:

- Hirshfeld Surface Analysis: CrystalExplorer software maps intermolecular contacts (e.g., C–H···O, Cl···π) .

- DFT-D3: Grimme’s dispersion-corrected DFT calculates interaction energies between dimeric pairs .

- MEP Surfaces: Electrostatic potential maps predict regioselectivity in co-crystal formation with carboxylic acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.